molecular formula C8H5N3O3 B1626351 3-Nitro-1,5-naphthyridin-2(1H)-one CAS No. 64222-33-9

3-Nitro-1,5-naphthyridin-2(1H)-one

Cat. No. B1626351
CAS RN: 64222-33-9
M. Wt: 191.14 g/mol
InChI Key: CCTPWGBAGDYIHB-UHFFFAOYSA-N
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Description

The compound “3-Nitro-1,5-naphthyridin-2(1H)-one” is also known by its IUPAC name: 3-nitro-1,5-naphthyridin-2-amine . Its CAS Registry Number is 89290-14-2 .

Scientific Research Applications

Chemical Synthesis and Reactivity

3-Nitro-1,5-naphthyridin-2(1H)-one has been studied for its reactivity and utility in chemical synthesis. Woźniak et al. (1997) explored the methylamination of 3-Nitro-1,8-naphthyridines using liquid methylamine and potassium permanganate, leading to the formation of 4-methylamino-substituted nitro compounds. This process was further elucidated through quantum chemical calculations, highlighting the reactivity of this compound in organic synthesis (Woźniak, Grzegożek & Suryło, 1997). Similarly, Woźniak et al. (1993) demonstrated the amination of 3-Nitro and 3,6-dinitro-1,8-naphthyridines, transforming them into 4-amino-substituted compounds, further expanding its potential in synthetic applications (Woźniak & Tomula, 1993).

Advanced Organic Chemistry and Spectroscopy

The compound's utility in advanced organic chemistry is also notable. For instance, its interaction with chloromethyl phenyl sulfone was investigated by Grzegożek et al. (1991), revealing its potential in hydrogen-substitution reactions, a critical process in organic chemistry (Grzegożek, Woźniak, Baranski & Plas, 1991). Additionally, the proton magnetic resonance spectra of various derivatives, including 3-nitro-1,5-naphthyridine, were analyzed by Armarego & Batterham (1966), contributing to our understanding of the electronic and structural properties of such compounds (Armarego & Batterham, 1966).

Potential in Drug Discovery and Medicinal Chemistry

In the field of medicinal chemistry, Singh et al. (2003) studied the derivatives of 3-nitro-1,5-naphthyridine for their topoisomerase-I targeting activity and cytotoxicity. Such studies are crucial for drug discovery, especially in the realm of cancer therapeutics (Singh, Ruchelman, Li, Liu, Liu & LaVoie, 2003).

properties

IUPAC Name

3-nitro-1H-1,5-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-7(11(13)14)4-6-5(10-8)2-1-3-9-6/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTPWGBAGDYIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=O)N2)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503680
Record name 3-Nitro-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1,5-naphthyridin-2(1H)-one

CAS RN

64222-33-9
Record name 3-Nitro-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Wozniak, H van der Plas - Advances in Heterocyclic Chemistry, 2000 - books.google.com
The chemistry of naphthyridines has developed significantly since the late 1970s. Many compounds containing the naphthyridine ring system show interesting and useful chemical and …
Number of citations: 1 books.google.com
M Wozniak, HC Van der Plas, M Tomula… - Recueil des Travaux …, 1983 - Wiley Online Library
Abstract Treatment of a solution of 3‐nitro‐2‐X‐1,5‐naphthyridines (X = H, OC 2 H 5 , Cl, NH 2 , OH) in liquid ammonia with potassium permanganate gives the corresponding 4‐amino‐…
Number of citations: 13 onlinelibrary.wiley.com
M Woźniak, H Van Der Plas - 2000 - Elsevier
Publisher Summary The chemistry of naphthyridines has developed significantly since the late 1970s. Many compounds containing the naphthyridine ring system show interesting and …
Number of citations: 2 www.sciencedirect.com
DJ Brown, JA Ellman, EC Taylor - 2007 - books.google.com
A volume in the Chemistry of Heterocyclic Compounds series, this book provides a summary of the chemistry of each of the six naphthyridine systems along with tables of known simple …
Number of citations: 9 books.google.com
DJ Brown - 2022 - John Wiley & Sons, Inc.
Number of citations: 11

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